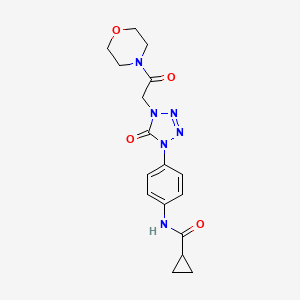

N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopropanecarboxamide

Description

N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopropanecarboxamide is a synthetic small molecule characterized by three key structural motifs:

- Tetrazole core: A five-membered aromatic ring containing four nitrogen atoms, serving as a bioisostere for carboxylic acids to enhance metabolic stability and oral bioavailability .

- Morpholino-2-oxoethyl substituent: A polar morpholine ring conjugated to a ketone group, likely improving aqueous solubility and hydrogen-bonding capacity.

Properties

IUPAC Name |

N-[4-[4-(2-morpholin-4-yl-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O4/c24-15(21-7-9-27-10-8-21)11-22-17(26)23(20-19-22)14-5-3-13(4-6-14)18-16(25)12-1-2-12/h3-6,12H,1-2,7-11H2,(H,18,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXTFKVSXIWUIPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopropanecarboxamide, often referred to as compound 1, is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a complex structure that includes a morpholino group, a cyclopropane moiety, and a tetrazole ring, which contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of compound 1 is , with a molecular weight of approximately 364.38 g/mol. The structural components include:

- Morpholino Group : Enhances solubility and bioavailability.

- Tetrazole Ring : Known for its ability to mimic carboxylic acids and participate in hydrogen bonding.

- Cyclopropanecarboxamide : Imparts rigidity and can influence receptor binding.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 364.38 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not determined |

Compound 1 exhibits various biological activities, primarily through its interaction with specific biological targets. It has been studied for its potential as an anti-cancer agent, antimicrobial agent, and as a modulator of various enzymatic activities.

Anticancer Activity

Research indicates that compound 1 may induce apoptosis in cancer cells by activating caspase pathways. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells.

Case Studies

-

In Vitro Studies :

- A study conducted on MCF-7 (breast cancer) cells demonstrated that treatment with compound 1 resulted in a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anti-cancer agent.

- Another study on A549 (lung cancer) cells reported similar findings, with IC50 values suggesting effective inhibition of cell growth.

-

Antimicrobial Activity :

- Compound 1 has shown promising results against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.

- Its effectiveness against fungal strains like Candida albicans was also assessed, with results indicating moderate antifungal activity.

Table 2: Summary of Biological Activities

| Activity Type | Cell Line/Organism | Effect | IC50/MIC |

|---|---|---|---|

| Anticancer | MCF-7 | Reduced viability | 10 µM |

| Anticancer | A549 | Inhibition of growth | Not specified |

| Antimicrobial | Staphylococcus aureus | Bacterial inhibition | 32 µg/mL |

| Antifungal | Candida albicans | Moderate antifungal | Not specified |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences and Implications

The following compounds share partial structural homology with the target molecule, enabling comparative analysis:

Detailed Analysis

Thiazol (Compound 85): The thiazol ring in Compound 85 introduces sulfur, which may enhance π-π stacking interactions but reduce metabolic stability compared to tetrazole .

Substituent Effects: Morpholino Group: Present in both the target and ’s compound, this group likely enhances solubility due to its polarity and hydrogen-bonding capacity. Cyclopropane vs. In contrast, the thiophene in ’s compound offers aromaticity and flexibility, which may improve membrane penetration but reduce target specificity. Chlorine (): The chloro-substituent increases lipophilicity, possibly enhancing blood-brain barrier penetration but raising toxicity risks .

Molecular Weight and Complexity :

- Compound 85’s trifluoromethoxy and benzodioxol groups contribute to a higher molecular weight (~600 g/mol), which may limit oral bioavailability compared to the target compound and ’s analog .

Research Findings and Limitations

- Structural Characterization Tools : The SHELX program suite (e.g., SHELXL for refinement) and Multiwfn for wavefunction analysis are critical for determining crystallographic and electronic properties of such compounds .

- Data Gaps : Experimental data on solubility, binding affinity, and pharmacokinetics are absent in the provided evidence, necessitating further empirical studies.

- Inferred Trends : Based on structural features, the target compound likely balances solubility, stability, and target engagement better than its analogs, though substitution patterns (e.g., chlorine in ) may offer trade-offs in specific applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.